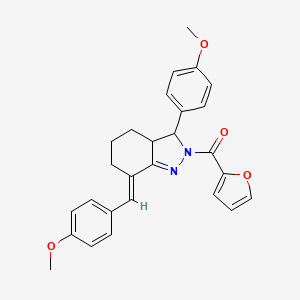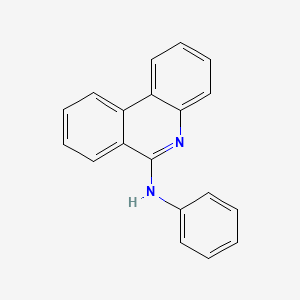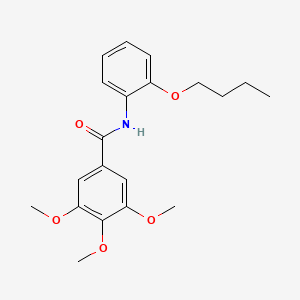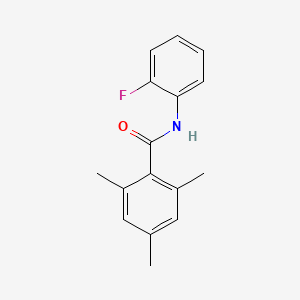![molecular formula C18H20N2O3S B5296391 N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296391.png)
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide derivatives. It is an inhibitor of histone deacetylase (HDAC) and has been extensively researched for its potential as an anti-cancer agent.
Mechanism of Action
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide inhibits HDAC, which is an enzyme that removes acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide increases histone acetylation, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also inhibits the acetylation of non-histone proteins, such as heat shock protein 90 (HSP90), which is involved in the stabilization of oncogenic proteins.
Biochemical and Physiological Effects:
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide also inhibits angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes.
Advantages and Limitations for Lab Experiments
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a potent and selective inhibitor of HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been shown to have off-target effects on other enzymes, such as sirtuins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide. One direction is to investigate the potential of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate the use of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide in combination with other therapies, such as radiation and chemotherapy, for the treatment of cancer. Additionally, the development of more potent and selective HDAC inhibitors, with improved solubility and fewer off-target effects, is an important area of research.
Synthesis Methods
The synthesis method of N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 3-(1-pyrrolidinylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been extensively researched for its potential as an anti-cancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy. In addition, N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19(24(22,23)17-10-3-2-4-11-17)16-9-7-8-15(14-16)18(21)20-12-5-6-13-20/h2-4,7-11,14H,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVMACOANUTZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,6-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5296318.png)


![1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)
![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)

![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)
![1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5296380.png)

![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-3-methyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5296388.png)
![methyl 4,5-dimethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5296399.png)
![methyl 2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5296400.png)